
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane is an organic compound with the molecular formula C12H24Br2. It is a dibromoalkane, characterized by the presence of two bromine atoms attached to a hexane backbone that is heavily substituted with methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane typically involves the bromination of 2,2,3,4,5,5-hexamethylhexane. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator like light or heat. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to ensure the selective addition of bromine atoms to the desired positions on the hexane backbone .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of advanced brominating agents and catalysts can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, sodium alkoxide (NaOR) for alkoxide substitution, and ammonia (NH3) for amine substitution.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: The major products are the corresponding substituted hexanes.
Elimination: The major products are alkenes with varying degrees of substitution.
Oxidation and Reduction: The products depend on the specific conditions and reagents used, ranging from alcohols to alkanes.
Scientific Research Applications
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals or as a model compound for studying the effects of brominated hydrocarbons.
Industry: It is used in the production of specialty chemicals and materials, including polymers and flame retardants
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, where they act as electrophiles and react with nucleophiles in the target molecules. This can lead to the formation of new bonds and the modification of the target molecules’ structure and function .
Comparison with Similar Compounds
Similar Compounds
2,2,3,4,5,5-Hexamethylhexane: The parent compound without bromine atoms.
3,4-Dichloro-2,2,3,4,5,5-hexamethylhexane: A similar compound with chlorine atoms instead of bromine.
3,4-Diiodo-2,2,3,4,5,5-hexamethylhexane: A similar compound with iodine atoms instead of bromine.
Uniqueness
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and iodo analogs. Bromine atoms are larger and more polarizable than chlorine atoms, leading to different reactivity patterns and interactions with other molecules. Additionally, bromine atoms are less reactive than iodine atoms, making the compound more stable under certain conditions .
Properties
CAS No. |
65734-19-2 |
|---|---|
Molecular Formula |
C12H24Br2 |
Molecular Weight |
328.13 g/mol |
IUPAC Name |
3,4-dibromo-2,2,3,4,5,5-hexamethylhexane |
InChI |
InChI=1S/C12H24Br2/c1-9(2,3)11(7,13)12(8,14)10(4,5)6/h1-8H3 |
InChI Key |
HZLJDXVTFWVEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C(C)(C(C)(C)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)
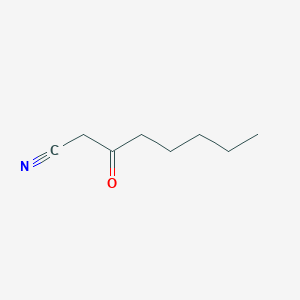

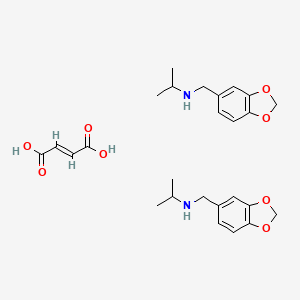
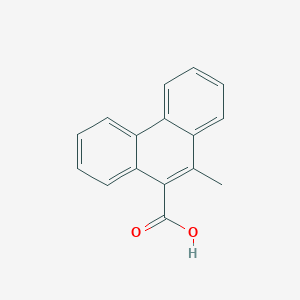
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
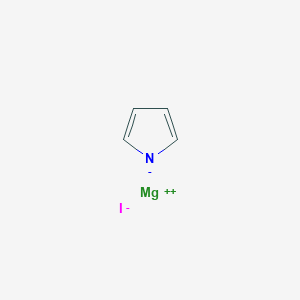
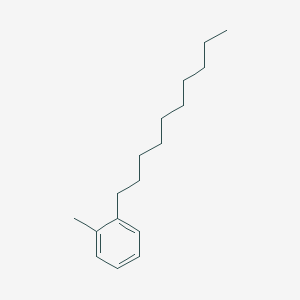
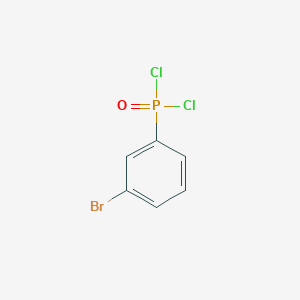
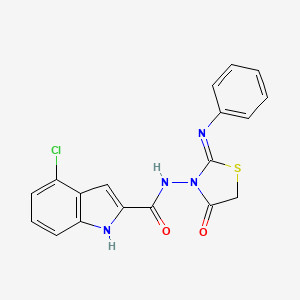
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
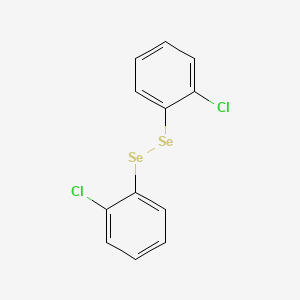
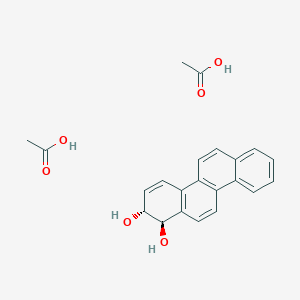
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
